molecular formula C20H19O2P B12581597 4-[Bis(4-methylphenyl)phosphoryl]phenol CAS No. 452310-89-3

4-[Bis(4-methylphenyl)phosphoryl]phenol

Cat. No.: B12581597
CAS No.: 452310-89-3
M. Wt: 322.3 g/mol
InChI Key: PYUUQJAPKKADFQ-UHFFFAOYSA-N
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Description

4-[Bis(4-methylphenyl)phosphoryl]phenol is an organophosphorus compound characterized by the presence of a phosphoryl group bonded to a phenol ring and two 4-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(4-methylphenyl)phosphoryl]phenol typically involves the reaction of 4-methylphenylphosphine oxide with phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, ensuring consistent quality and efficiency. Advanced techniques, such as continuous flow reactors, may be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-[Bis(4-methylphenyl)phosphoryl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Esters or ethers of the phenolic hydroxyl group.

Scientific Research Applications

4-[Bis(4-methylphenyl)phosphoryl]phenol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-[Bis(4-methylphenyl)phosphoryl]phenol involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-methylphenyl)phosphine oxide
  • Bis(4-methylphenyl)phosphine
  • 4-Methylphenylphosphonic acid

Uniqueness

4-[Bis(4-methylphenyl)phosphoryl]phenol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a phosphoryl group with phenolic and methylphenyl moieties distinguishes it from other related compounds.

Properties

CAS No.

452310-89-3

Molecular Formula

C20H19O2P

Molecular Weight

322.3 g/mol

IUPAC Name

4-bis(4-methylphenyl)phosphorylphenol

InChI

InChI=1S/C20H19O2P/c1-15-3-9-18(10-4-15)23(22,19-11-5-16(2)6-12-19)20-13-7-17(21)8-14-20/h3-14,21H,1-2H3

InChI Key

PYUUQJAPKKADFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)O

Origin of Product

United States

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